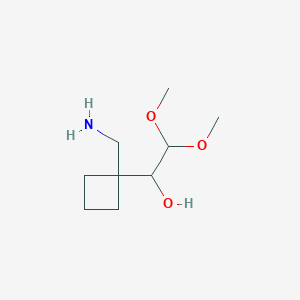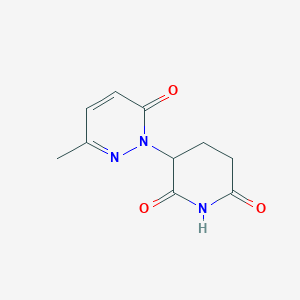
3-Cyclobutylhexan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylhexan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a hexane chain, which is further bonded to an amine group. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the cyclobutyl group introduces strain into the molecule, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylhexan-1-aminehydrochloride generally involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving butadiene or other suitable precursors.
Attachment to Hexane Chain: The cyclobutyl group is then attached to a hexane chain through a series of reactions, often involving Grignard reagents or organolithium compounds.
Introduction of the Amine Group: The amine group is introduced via reductive amination or other amination techniques.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and introduce the amine group.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards for purity and stability.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutylhexan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces amine oxides or nitro compounds.
Reduction: Yields various amine derivatives.
Substitution: Forms substituted amines or amides.
Aplicaciones Científicas De Investigación
3-Cyclobutylhexan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutylhexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group may induce strain that affects binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: A simpler analogue with a cyclobutyl group attached directly to an amine.
Hexylamine: A straight-chain analogue without the cyclobutyl group.
Cyclohexylamine: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
3-Cyclobutylhexan-1-aminehydrochloride is unique due to the presence of both a cyclobutyl group and a hexane chain, which introduces unique steric and electronic properties. This combination can result in distinct reactivity and biological activity compared to its analogues.
Propiedades
Fórmula molecular |
C10H22ClN |
|---|---|
Peso molecular |
191.74 g/mol |
Nombre IUPAC |
3-cyclobutylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-2-4-9(7-8-11)10-5-3-6-10;/h9-10H,2-8,11H2,1H3;1H |
Clave InChI |
QNDJPSVWSDBZCX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCN)C1CCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


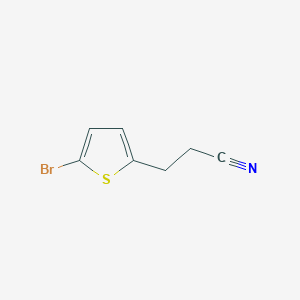
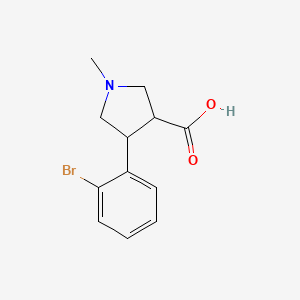

aminehydrochloride](/img/structure/B15313028.png)

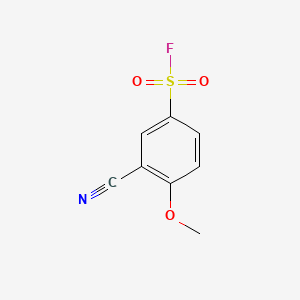

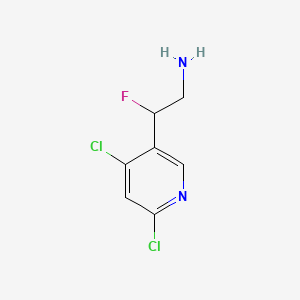
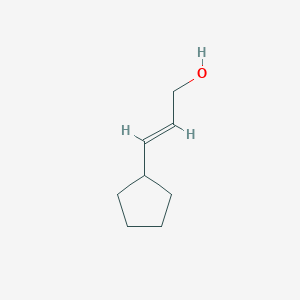
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
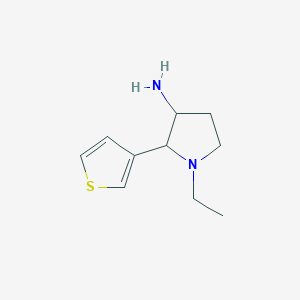
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)
